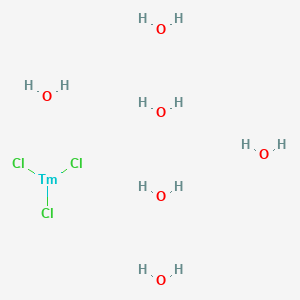
Thulium(III) chloride hexahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thulium(III) chloride hexahydrate is an inorganic compound composed of thulium, chlorine, and water molecules. It is represented by the chemical formula TmCl₃·6H₂O. This compound is known for its light green hygroscopic solid form and is highly soluble in water. This compound is primarily used in various scientific and industrial applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thulium(III) chloride hexahydrate can be synthesized through several methods:
- Thulium(III) chloride can be obtained by reacting thulium(III) oxide with concentrated hydrochloric acid. The reaction is as follows:
Reaction with Thulium(III) Oxide: Tm2O3+6HCl→2TmCl3+3H2O
Thulium can react directly with chlorine gas to form thulium(III) chloride:Direct Reaction with Thulium and Chlorine: 2Tm+3Cl2→2TmCl3
Industrial Production Methods: In industrial settings, this compound is typically produced by reacting thulium(III) oxide with hydrochloric acid under controlled conditions to ensure high purity and yield .
Types of Reactions:
Oxidation and Reduction: Thulium(III) chloride can undergo oxidation and reduction reactions, although these are less common due to the stability of the +3 oxidation state of thulium.
Substitution Reactions: Thulium(III) chloride can participate in substitution reactions where the chloride ions are replaced by other anions or ligands.
Common Reagents and Conditions:
- Thulium(III) chloride reacts with strong bases to form thulium(III) oxide:
Strong Bases: TmCl3+3NaOH→Tm2O3+3NaCl+3H2O
Major Products:
Thulium(III) Oxide: Formed from the reaction with strong bases.
Various Thulium Complexes: Formed through substitution reactions with different ligands
Aplicaciones Científicas De Investigación
Thulium(III) chloride hexahydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing thulium-doped materials and nanostructures, which are important in photocatalysis and other chemical processes.
Biology and Medicine: Utilized in proteomics research and as a dopant in medical imaging agents.
Industry: Employed in the production of glass, phosphors, and lasers. .
Mecanismo De Acción
The mechanism of action of thulium(III) chloride hexahydrate involves its ability to form complexes with various ligands, which can alter its chemical and physical properties. These complexes can interact with molecular targets in biological systems, leading to specific effects. In industrial applications, its role as a dopant enhances the properties of materials such as glass and lasers .
Comparación Con Compuestos Similares
- Erbium(III) chloride
- Ytterbium(III) chloride
- Neodymium(III) chloride
Comparison: Thulium(III) chloride hexahydrate is unique due to its specific applications in enhanced near-infrared photocatalysis and its role as a dopant in fiber amplifiers. While similar compounds like erbium(III) chloride and ytterbium(III) chloride are also used in similar applications, this compound offers distinct advantages in terms of its optical properties and efficiency in certain processes .
Propiedades
Fórmula molecular |
Cl3H12O6Tm |
|---|---|
Peso molecular |
383.38 g/mol |
Nombre IUPAC |
trichlorothulium;hexahydrate |
InChI |
InChI=1S/3ClH.6H2O.Tm/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |
Clave InChI |
XBIAQAHPMBNVJE-UHFFFAOYSA-K |
SMILES canónico |
O.O.O.O.O.O.Cl[Tm](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


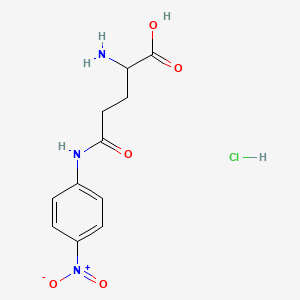


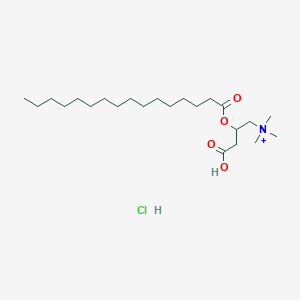




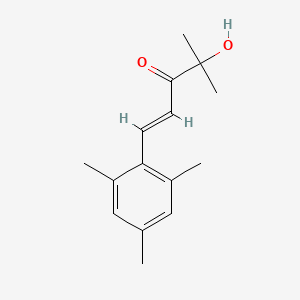
![Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione](/img/structure/B12061842.png)
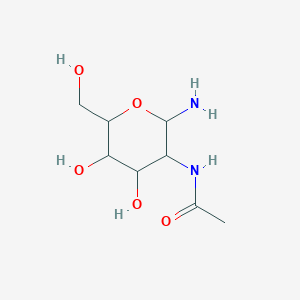

![1,1'-[1,4-Phenylenebis(methylene)]bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride hydrate](/img/structure/B12061862.png)

